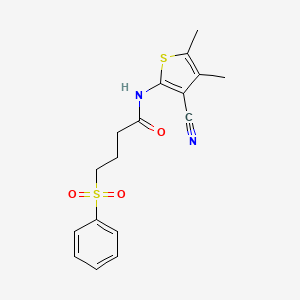
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide, commonly known as CDK9 inhibitor, is a small molecule compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of cyclin-dependent kinase 9 (CDK9) and has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
A notable application of compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide is in the synthesis of cyclopentene and cyclohexene derivatives. This process involves endo-mode ring closure of allenyl sulfones, demonstrating the compound's utility in generating structurally complex and potentially biologically active molecules (Mukai, Ukon, & Kuroda, 2003). Additionally, the design and synthesis of novel ALS inhibitors highlight the compound's role in the development of herbicidal agents. This research provides insight into the structure-activity relationships of sulfonamides, showcasing their potential in agriculture (Ren et al., 2000).
Biological Activities
The neuroprotective effects of related compounds, such as ONO-1924H, an inhibitor of poly ADP-ribose polymerase (PARP), emphasize the therapeutic potential of sulfonamides in treating neurodegenerative diseases. This study suggests that similar compounds could be explored for their neuroprotective properties, offering a new avenue for the treatment of ischemic stroke (Kamanaka et al., 2004). Additionally, antimicrobial activity has been observed in compounds with a sulfonamidophenylethylamide structure, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Advanced Materials and Methodologies
Research into the direct transformation of N,N-dimethylformamide to -CN highlights innovative methodologies in chemical synthesis, where compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide could play a crucial role in the cyanation of heteroarenes via C-H functionalization (Ding & Jiao, 2011). This approach offers an alternative method for preparing aryl nitriles, expanding the toolkit available for organic synthesis.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-12-13(2)23-17(15(12)11-18)19-16(20)9-6-10-24(21,22)14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPKKVADJFBHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

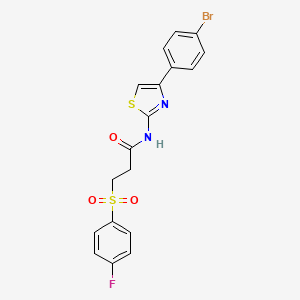
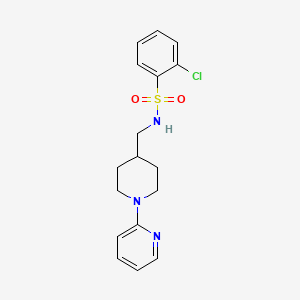
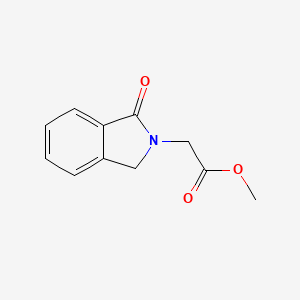
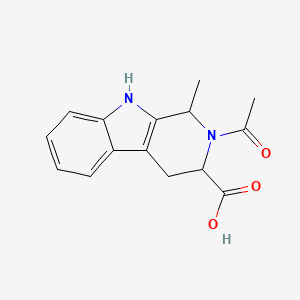

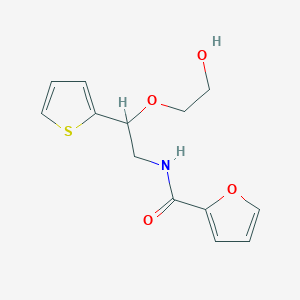
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)
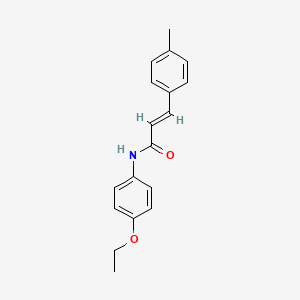
![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)
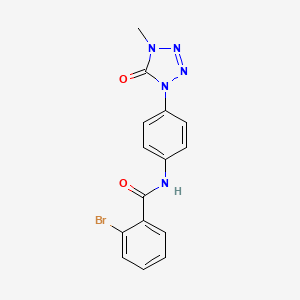
![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2411407.png)
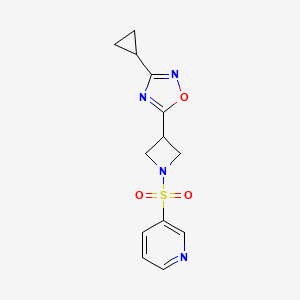
![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)